4-fluoro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
描述
属性
IUPAC Name |
4-fluoro-2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-12-10-13(17)2-3-15(12)25(23,24)21-7-9-22-8-6-20-16(22)14-11-18-4-5-19-14/h2-6,8,10-11,21H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHZADIHMNDWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-fluoro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Fluorinated aromatic ring : Enhances lipophilicity and bioavailability.
- Pyrazinyl moiety : Suggests potential interactions with various biological targets.
- Imidazole ring : Known for its role in enzyme interactions.
- Sulfonamide functional group : Associated with diverse pharmacological properties.
These features position the compound as a candidate for various therapeutic applications, particularly as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that 4-fluoro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibits significant enzyme inhibition properties. Notably, it has shown promise as an inhibitor of carbonic anhydrase , which is crucial in regulating pH and fluid balance in biological systems. The presence of the pyrazinyl and imidazolyl groups may enhance its binding affinity to this enzyme, potentially leading to therapeutic effects in conditions like glaucoma and edema.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against Mycobacterium tuberculosis. This is significant given the global burden of tuberculosis and the need for novel therapeutics to combat resistant strains. Related compounds have shown similar activity, indicating a broader potential within this class of benzenesulfonamides.
Anticancer Potential
In vitro studies suggest that 4-fluoro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide may possess anticancer activity. Its structural components are hypothesized to interact with pathways involved in tumor growth and proliferation, making it a candidate for further development in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Name | Key Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Fluorinated imidazole | 15.0 | FGFR1 inhibitor |
| Compound B | Pyrazine substitution | 642.1 | Antiproliferative |
| Compound C | Sulfonamide group | 30.2 | Enzymatic inhibition |
These studies indicate that modifications to the imidazole or pyrazine groups can significantly impact biological activity, emphasizing the importance of molecular design in drug development .
Preclinical Studies
Preclinical evaluations have demonstrated that compounds with similar structures can effectively delay tumor growth in xenograft models. For instance, a related compound exhibited an IC50 value of 40.5 nM against cancer cell lines, indicating strong potential for further investigation .
相似化合物的比较
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related benzenesulfonamide or imidazole derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substitution Patterns
Key structural analogues include:
2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034508-60-4) Structural difference: Replaces the benzenesulfonamide group with a benzamide and introduces a methylthio (-SMe) substituent.
3-(4-(4-Cyanophenyl)-2-(Ethylthio)-1H-Imidazol-1-yl)benzenesulfonamide (Compound 21b) Structural difference: Contains a cyanophenyl substituent on the imidazole and an ethylthio (-SEt) group instead of pyrazine. Impact: The pyrazine moiety in the target compound may confer stronger π-π stacking interactions with biological targets, while the ethylthio group in 21b increases lipophilicity .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (Compounds 7–9) Structural difference: Features a triazole-thione core instead of imidazole-pyrazine.
Physicochemical Properties
A comparison of key properties is summarized below:
常见问题
What are the optimal synthetic routes for 4-fluoro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Basic Synthesis Question
A robust approach involves multi-step condensation and sulfonylation. For example, coupling pyrazine-2-carbaldehyde with ethylenediamine under reflux in ethanol forms the imidazole core. Subsequent sulfonylation with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, yields the target compound. Optimization includes controlling temperature (e.g., 60–80°C for imidazole formation) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
How can regioselectivity challenges during the synthesis of the imidazole-pyrazine moiety be addressed?
Advanced Synthesis Challenge
Regioselectivity in imidazole formation is influenced by substituent electronic effects. Using catalytic acetic acid (5–10 mol%) promotes cyclization at the pyrazine nitrogen. Monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., toluene/ethanol mixtures) can suppress byproducts. For ambiguous cases, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) analysis (e.g., NOESY for spatial proximity) confirm regiochemistry .
What crystallographic methods are suitable for resolving the three-dimensional structure of this compound?
Structural Characterization
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Crystals grown via slow evaporation in methanol/water (7:3) at 4°C typically yield diffraction-quality data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and full-matrix least-squares refinement. Hydrogen bonding networks (e.g., sulfonamide S=O···H-N interactions) stabilize the lattice, confirmed via Olex2 visualization .
How can computational modeling predict the compound’s bioactivity against specific enzymatic targets?
Computational Activity Prediction
Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled targets (e.g., cyclooxygenase-2) identifies binding modes. Parameterization: grid boxes centered on active sites (20 ų), Lamarckian genetic algorithm (50 runs). Validate docking poses via molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability. Free energy calculations (MM-PBSA) quantify binding affinities. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
What analytical techniques are critical for assessing purity and structural integrity?
Analytical Methodology
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA mobile phase) detects impurities (<0.5%). Confirm identity via Fourier-transform infrared spectroscopy (FTIR; sulfonamide S=O stretch at 1350–1150 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrazine protons at δ 8.5–9.0 ppm). Elemental analysis (EA) should match theoretical C, H, N content within ±0.4%. Discrepancies indicate residual solvents or incomplete reactions .
How should researchers resolve contradictions between computational bioactivity predictions and experimental assay results?
Data Contradiction Analysis
Re-evaluate docking parameters (e.g., protonation states, solvation effects) and assay conditions (e.g., buffer pH, cofactors). Perform dose-response curves (10 nM–100 μM) to confirm potency. Use surface plasmon resonance (SPR) to measure real-time binding kinetics. If discrepancies persist, consider off-target interactions or compound aggregation, tested via dynamic light scattering (DLS) .
What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Pharmacological Optimization
Improve solubility via salt formation (e.g., sodium sulfonate) or co-solvents (PEG-400). LogP adjustments (<3) enhance membrane permeability—introduce polar groups (e.g., hydroxyl) without disrupting target binding. Metabolic stability is assessed via liver microsome assays (human/rodent), with structural modifications (e.g., fluorination) to block CYP450 oxidation sites .
How can solubility limitations in aqueous buffers be overcome during bioassays?
Solubility Challenges
Use DMSO stocks (<1% final concentration) and surfactants (e.g., 0.01% Tween-80). For insoluble aggregates, employ nanoformulation (liposomes or cyclodextrin encapsulation). Confirm solubility via nephelometry and adjust buffer ionic strength (e.g., PBS vs. Tris-HCl) .
What advanced spectroscopic methods elucidate electronic interactions in the sulfonamide moiety?
Spectroscopic Analysis
Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-311+G(d,p)) predict UV-Vis spectra (λmax ~270 nm). Compare with experimental data to identify charge-transfer transitions. X-ray photoelectron spectroscopy (XPS) quantifies sulfur oxidation states (S 2p₃/₂ ~168 eV for sulfonamide). Electron paramagnetic resonance (EPR) detects radical intermediates during redox studies .
What methodologies validate the compound’s target engagement in cellular models?
Target Validation
Use CRISPR-Cas9 knockout cells to confirm on-target effects. For example, IC₅₀ shifts in knockout vs. wild-type cells indicate specificity. Cellular thermal shift assays (CETSA) monitor target protein stabilization upon compound binding. Fluorescence polarization (FP) assays with labeled probes quantify displacement efficiencies .
Notes
- Methodological Rigor : Answers emphasize reproducible techniques, validation steps, and interdisciplinary approaches.
- Advanced vs. Basic : Questions 1–5 address foundational methods; 6–10 focus on complex research challenges.
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